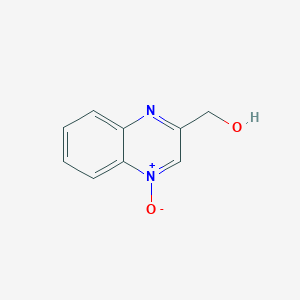
(4-Oxo-4lambda~5~-quinoxalin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinemethanol,4-oxide(7CI,9CI) is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17. It is known for its unique structure, which includes a quinoxaline ring system with a methanol group and an oxide group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) typically involves the reaction of quinoxaline derivatives with appropriate reagents to introduce the methanol and oxide groups. One common method involves the oxidation of 2-quinoxalinemethanol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
2-Quinoxalinemethanol,4-oxide(7CI,9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group, yielding 2-quinoxalinemethanol.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoxaline-2-carboxylic acid derivatives.
Reduction Products: 2-Quinoxalinemethanol.
Substitution Products: Various quinoxaline derivatives with different functional groups.
科学的研究の応用
2-Quinoxalinemethanol,4-oxide(7CI,9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Quinoxalinemethanol,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .
類似化合物との比較
2-Quinoxalinemethanol,4-oxide(7CI,9CI) can be compared with other quinoxaline derivatives, such as:
2-Quinoxalinemethanol: Lacks the oxide group, resulting in different chemical reactivity and biological activity.
Quinoxaline-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different applications and properties.
Quinoxaline-2,3-dione: Features a dione structure, which significantly alters its chemical and biological behavior.
特性
CAS番号 |
41243-26-9 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
(4-oxidoquinoxalin-4-ium-2-yl)methanol |
InChI |
InChI=1S/C9H8N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-5,12H,6H2 |
InChIキー |
UPDKWYWGBDVSFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C=[N+]2[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


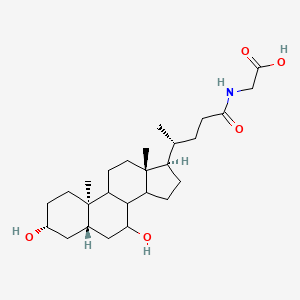

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)

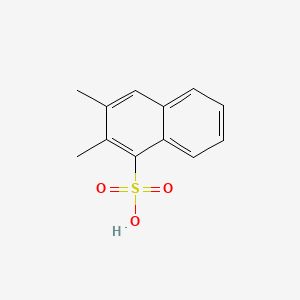
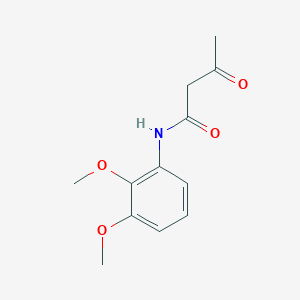
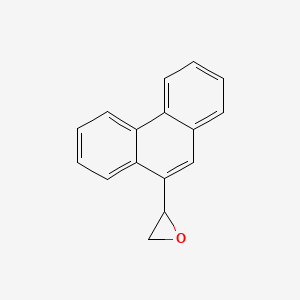
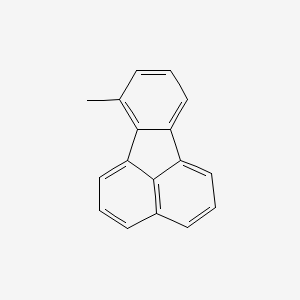
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)

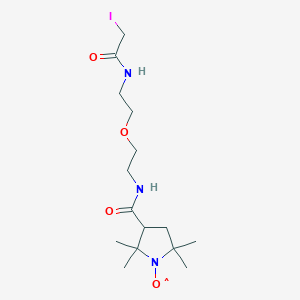
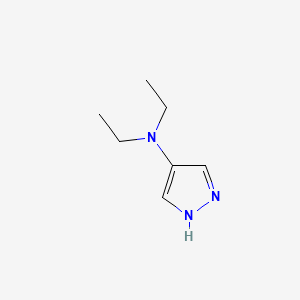
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)

